Regioisomeric Differentiation: 4-(Pyrrolidin-1-yl)pyrimidin-2-yl Versus 6-(Pyrrolidin-1-yl)pyrimidin-4-yl Substitution Pattern
The target compound (CAS 1706454-46-7) is the 4-(pyrrolidin-1-yl)pyrimidin-2-yl regioisomer, while its closest structural comparator is the 6-(pyrrolidin-1-yl)pyrimidin-4-yl regioisomer (CAS 1706428-10-5). These two compounds share an identical molecular formula (C11H16N4O2) and molecular weight (236.27 g/mol) but differ in the attachment point of the pyrrolidine ring on the pyrimidine core, producing distinct spatial arrangements of the amino acid side chain relative to the pyrrolidine nitrogen . In drug discovery campaigns targeting acetyl-CoA carboxylase (ACC), the US8962641 patent family establishes that the pyrimidine substitution pattern is a critical determinant of ACC1/ACC2 isoform selectivity, with 2-amino-4-pyrrolidinyl-pyrimidine scaffolds exhibiting distinct inhibitory profiles compared to alternative regioisomeric arrangements [1].
| Evidence Dimension | Regioisomeric substitution pattern (pyrimidine connectivity) |
|---|---|
| Target Compound Data | 4-(pyrrolidin-1-yl)pyrimidin-2-yl isomer; SMILES: O=C(O)CN(C)C1=NC=CC(N2CCCC2)=N1; pyrrolidine at C4, amino acid at C2 |
| Comparator Or Baseline | 6-(pyrrolidin-1-yl)pyrimidin-4-yl isomer (CAS 1706428-10-5); SMILES: O=C(O)CN(C)C1=CC(N2CCCC2)=NC=N1; pyrrolidine at C6, amino acid at C4 |
| Quantified Difference | Distinct connectivity pattern resulting in different spatial vectors for the amino acid side chain; both commercially available at NLT 98% purity from the same vendor, enabling direct comparative procurement |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES notation, and vendor catalog specifications |
Why This Matters
Regioisomeric purity is critical in building block procurement because even trace contamination with the alternative regioisomer can confound structure-activity relationship (SAR) interpretation in lead optimization programs.
- [1] Patent US8962641B2. Pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors. Priority 2014. Establishes SAR for regioisomeric pyrimidine-pyrrolidine acetic acid series. View Source
